molecular formula C18H18N2OS B2702724 N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034209-22-6

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2702724
CAS No.: 2034209-22-6
M. Wt: 310.42
InChI Key: OPZDBGSUICDFIX-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule featuring a benzo[b]thiophene core substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a cyclopropyl group and a (1-methyl-1H-pyrrol-2-yl)methyl moiety. The cyclopropyl group may enhance metabolic stability, while the pyrrole moiety could influence lipophilicity and receptor binding .

Properties

IUPAC Name

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-19-10-4-6-15(19)12-20(14-8-9-14)18(21)17-11-13-5-2-3-7-16(13)22-17/h2-7,10-11,14H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZDBGSUICDFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, including the formation of the benzo[b]thiophene core, the introduction of the pyrrole ring, and the attachment of the cyclopropyl group. Common synthetic routes may involve:

    Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of Pyrrole Ring: The pyrrole ring can be introduced via condensation reactions using pyrrole derivatives and suitable aldehydes or ketones.

    Attachment of Cyclopropyl Group: The cyclopropyl group can be attached through cyclopropanation reactions using cyclopropyl halides and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzo[b]thiophene-2-carboxamides, several of which exhibit significant pharmacological activity. Below is a comparative analysis with structurally related derivatives:

Compound Substituents Key Properties Biological Activity
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide Cyclopropyl, (1-methylpyrrol-2-yl)methyl High lipophilicity (logP ~3.5), metabolic stability from cyclopropane Not explicitly reported; inferred CNS activity based on structural analogs
(R)-7-bromo-N-(piperidin-3-yl)benzo[b]thiophene-2-carboxamide (Br-PBTC) Bromo, piperidin-3-yl Type II positive allosteric modulator (PAM) of β2/β4 nAChRs Enhances acetylcholine-evoked responses in neuronal receptors
(R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide Chloro, quinuclidin-3-yl High affinity for α7 nAChRs; procognitive effects at low doses (EC50 = 0.1 nM) Improves cognition in preclinical models
3-isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide Isopropoxy, methoxy, tetrazol-5-yl Enhanced solubility via tetrazole; sodium salt formulation improves bioavailability Antidiabetic or anti-inflammatory (inference from tetrazole-containing drugs)
N-(2-nitrophenyl)thiophene-2-carboxamide 2-nitrophenyl (non-benzo[b]thiophene core) Dihedral angle: 13.53° (benzene-thiophene); weak C–H⋯O/S interactions in crystal packing Genotoxicity in bacterial/mammalian cells

Key Observations:

Substituent Effects on Activity: Halogenation: Bromo (Br-PBTC) and chloro (quinuclidinyl derivative) substituents at the 7-position correlate with nAChR modulation. Chloro derivatives exhibit higher potency, as seen in the quinuclidinyl compound’s procognitive effects at nanomolar concentrations . Heterocyclic Moieties: The (1-methylpyrrol-2-yl)methyl group in the target compound may enhance CNS penetration compared to piperidine (Br-PBTC) or quinuclidine derivatives, though this requires experimental validation.

Structural Flexibility :

  • The dihedral angle between the benzo[b]thiophene core and aryl substituents (e.g., 13.53° in N-(2-nitrophenyl)thiophene-2-carboxamide ) influences molecular conformation and receptor binding. Similar angles are expected in the target compound.

Synthesis and Characterization :

  • Amide coupling (e.g., acetonitrile reflux with 2-thiophenecarbonyl chloride and aniline derivatives ) is a common synthesis route for such carboxamides. The target compound likely employs analogous methods with cyclopropylamine and (1-methyl-1H-pyrrol-2-yl)methylamine.
  • X-ray crystallography (via SHELX or ORTEP ) and spectroscopic techniques (13C NMR ) are critical for structural confirmation.

Pharmacokinetic Profiles :

  • Tetrazole-containing derivatives (e.g., 3-isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide) prioritize solubility, while lipophilic groups (cyclopropyl, pyrrole) may improve blood-brain barrier penetration .

Research Findings and Implications

  • Neuropharmacology : The quinuclidinyl derivative’s procognitive effects highlight benzo[b]thiophene-2-carboxamides as promising scaffolds for Alzheimer’s disease therapeutics .
  • SAR Insights : Substituents at the 7-position (halogens) and nitrogen (bulky heterocycles) dictate receptor subtype selectivity and potency.
  • Unresolved Questions : The target compound’s exact biological targets and metabolic stability remain uncharacterized, warranting further in vitro and in vivo studies.

Biological Activity

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. The molecular formula is C_{15}H_{16}N_2O_2S, with a molecular weight of approximately 288.36 g/mol. The structural features include:

  • Cyclopropyl group : Contributes to unique pharmacokinetic properties.
  • Pyrrole moiety : Known for its role in various biological activities.
  • Benzothiophene core : Associated with anti-inflammatory and anticancer properties.

1. Anticancer Activity

Benzothiophene derivatives, including the compound , have shown significant anticancer effects in various studies. For instance, compounds with similar structures have demonstrated cytotoxicity against cancer cell lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) indicates that modifications on the benzothiophene core can enhance activity against specific cancer types.

CompoundIC50 (µM)Cancer Cell Line
Example 11.61 ± 1.92A-431
Example 21.98 ± 1.22Jurkat

2. Anti-inflammatory Effects

Research indicates that benzothiophene derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The mechanism often involves modulation of NF-kB signaling pathways, leading to decreased expression of inflammatory genes.

3. Neuroprotective Properties

The compound may exhibit neuroprotective effects, which are crucial in conditions like Alzheimer's disease. Studies suggest that similar benzothiophene derivatives can reduce oxidative stress and neuronal apoptosis.

The exact mechanism of action for this compound is still under investigation, but it is hypothesized to involve:

  • Receptor Modulation : Potential interaction with serotonin receptors (5-HT1A), influencing mood and anxiety.
  • Enzyme Inhibition : Possible inhibition of key enzymes involved in cancer progression and inflammation.

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry evaluated a series of benzothiophene derivatives, revealing that modifications at the nitrogen atom significantly enhanced their anticancer efficacy against breast cancer cell lines.

Case Study 2: Neuroprotective Effects

Research highlighted in Neuroscience Letters demonstrated that a benzothiophene derivative improved cognitive function in animal models by reducing amyloid-beta plaques and enhancing synaptic plasticity.

Q & A

Q. Key Considerations :

  • Temperature control (±2°C) to avoid side reactions (e.g., cyclopropane ring opening).
  • Solvent choice (polar aprotic solvents like DMF enhance reactivity but require rigorous drying).

Basic: How is the molecular structure of this compound characterized in crystallographic studies?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard for resolving bond lengths, angles, and dihedral angles . For example:

  • ORTEP-3 visualizes thermal ellipsoids and molecular packing .
  • Key Parameters :
    • Dihedral angles between benzo[b]thiophene and pyrrole rings (e.g., 8.5–13.5° in similar compounds) .
    • Hydrogen bonding patterns (C–H⋯O/S interactions) to infer supramolecular assembly .

Methodological Note : Crystals are grown via slow evaporation, and data collected at 100 K to minimize thermal motion .

Basic: Which analytical techniques are critical for confirming purity and structural integrity?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent integration (e.g., cyclopropyl CH₂ at δ ~0.5–1.5 ppm) and absence of rotamers .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrole-thiophene region .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <2 ppm error .
  • HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .

Advanced: What biological mechanisms are hypothesized for this compound, and how are they validated?

Q. Proposed Mechanisms :

  • Receptor Binding : Molecular docking (e.g., AutoDock Vina) suggests affinity for neuronal receptors (e.g., α7-nAChR) based on structural analogs .
  • Cytotoxicity : In vitro assays (MTT/WST-1) on cancer cell lines (e.g., HepG2) measure IC₅₀ values, supported by flow cytometry for apoptosis detection .

Q. Validation Challenges :

  • Compare binding free energies (ΔG) across docking software (e.g., Schrödinger vs. MOE) to assess reproducibility .
  • Use siRNA knockdown to confirm target specificity .

Advanced: How do pharmacokinetic properties like blood-brain barrier penetration influence experimental design?

  • Caco-2 Assays : Measure permeability (Papp) and efflux ratios (e.g., P-gp susceptibility) .
  • Brain/Plasma Ratio : Quantify via LC-MS/MS in rodent models after IV administration (e.g., 0.5–4 hr timepoints) .

Data Interpretation : High brain retention (AUCbrain/AUCplasma >2) may necessitate lower dosing in behavioral studies to avoid off-target effects .

Advanced: How should researchers address contradictions in reported biological activities?

Case Example : If Study A reports IC₅₀ = 5 µM (HepG2) and Study B finds IC₅₀ = 50 µM (MCF-7):

Assay Conditions : Compare cell culture media (e.g., serum concentration affecting compound stability) .

Metabolic Differences : Test cytochrome P450 activity in cell lines via fluorogenic substrates .

Structural Variants : Check for batch-specific impurities (HPLC-MS) or stereoisomers (chiral chromatography) .

Advanced: What computational strategies optimize lead compound derivatization?

  • QSAR Modeling : Use Gaussian-based DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of substituents on bioactivity .
  • MD Simulations : Analyze ligand-receptor stability (e.g., RMSD <2 Å over 100 ns) using GROMACS .
  • ADMET Prediction : SwissADME evaluates logP (target: 2–3) and PAINS alerts to exclude pan-assay interference .

Advanced: What are the stability challenges during synthesis and storage?

  • Hydrolysis Risk : The carboxamide group degrades in acidic/basic conditions (pH <3 or >10). Stabilize with lyophilization at -20°C .
  • Light Sensitivity : Benzo[b]thiophene derivatives may photodegrade; store in amber vials under argon .
  • Reaction Optimization : Avoid high temperatures (>80°C) to prevent cyclopropane ring opening .

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